1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
Boc-Glu(OtBu)-Pro-OH, also known as N-α-t.-Boc-L-glutamic acid α-t.-butyl ester, is a derivative of glutamic acid. This compound is extensively used in the fields of pharmaceuticals, biochemistry, and peptide synthesis. It serves as a critical building block for the solid-phase synthesis of peptides and various other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu(OtBu)-Pro-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then protected with a tert-butyl (OtBu) ester. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of Boc-Glu(OtBu)-Pro-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Glu(OtBu)-Pro-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and OtBu protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation through coupling reactions facilitated by reagents like DCC and NHS.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the Boc and OtBu protecting groups.
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various biochemical and pharmaceutical applications .
Scientific Research Applications
Boc-Glu(OtBu)-Pro-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis (SPPS).
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: It plays a role in the development of peptide-based therapeutics and diagnostic agents.
Mechanism of Action
The mechanism of action of Boc-Glu(OtBu)-Pro-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and OtBu groups protect the amino and carboxyl functionalities, respectively, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino and carboxyl groups can participate in further reactions, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: Another protected glutamic acid derivative used in peptide synthesis.
Boc-Glu-OBzl: A similar compound with a benzyl ester protecting group instead of the tert-butyl ester.
Uniqueness
Boc-Glu(OtBu)-Pro-OH is unique due to its specific combination of Boc and OtBu protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .
Properties
Molecular Formula |
C19H32N2O7 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O7/c1-18(2,3)27-14(22)10-9-12(20-17(26)28-19(4,5)6)15(23)21-11-7-8-13(21)16(24)25/h12-13H,7-11H2,1-6H3,(H,20,26)(H,24,25) |
InChI Key |
CNPCAWYHBKFPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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